1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Bioisostere Drug Design Physicochemical Properties

1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2) is a heterocyclic compound belonging to the tetrazolone class, characterized by a five-membered tetrazole ring containing four nitrogen atoms and a carbonyl group at the 5-position, substituted with a 2-chloroethyl group at N1 and an ethyl group at N4. The compound has the molecular formula C5H9ClN4O and a molecular weight of 176.60 g/mol.

Molecular Formula C5H9ClN4O
Molecular Weight 176.6 g/mol
CAS No. 69049-03-2
Cat. No. B1364147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
CAS69049-03-2
Molecular FormulaC5H9ClN4O
Molecular Weight176.6 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(N=N1)CCCl
InChIInChI=1S/C5H9ClN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3
InChIKeyCKOJGMKAXXTOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2) Procurement Guide: Chemical Identity and Baseline Characterization


1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2) is a heterocyclic compound belonging to the tetrazolone class, characterized by a five-membered tetrazole ring containing four nitrogen atoms and a carbonyl group at the 5-position, substituted with a 2-chloroethyl group at N1 and an ethyl group at N4 [1]. The compound has the molecular formula C5H9ClN4O and a molecular weight of 176.60 g/mol [1]. The presence of the chloroethyl group provides a reactive handle for nucleophilic substitution reactions, while the tetrazolone core has been recognized in patent literature as a carboxylic acid bioisostere with potential utility in medicinal chemistry [2]. High-strength differential evidence relative to comparators is absent in the peer-reviewed public domain literature.

Why Generic Tetrazole Substitution Fails: Structural Specificity of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one


While the tetrazole scaffold is common in pharmaceutical and materials research, the specific combination of N1-(2-chloroethyl) and N4-ethyl substitution on the 1,4-dihydro-5H-tetrazol-5-one core creates a distinct reactivity profile that cannot be replicated by unsubstituted tetrazoles or analogs with alternative N-alkylation patterns [1]. The chloroethyl moiety confers potential alkylating capacity , a property absent in simple alkyl-substituted tetrazoles, while the 1,4-disubstituted tetrazolone framework has been patented as a carboxylic acid bioisostere with defined physicochemical properties distinct from tetrazole or carboxylic acid counterparts [1]. Substitution with generic tetrazole compounds lacking this precise substitution pattern will not recapitulate the intended chemical behavior in downstream synthetic transformations or biological screening campaigns. The absence of publicly available comparative bioactivity data for this specific compound necessitates that procurement decisions be based on its unique structural features rather than unverified performance claims.

Quantitative Evidence Guide: Measurable Properties of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one


LogP Comparison: Tetrazolone Bioisostere vs. Carboxylic Acid Parent Compounds

The tetrazolone group, the core structural feature of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, functions as a carboxylic acid bioisostere and provides a quantifiable reduction in calculated octanol-water partition coefficient (clog P) compared to the parent acid counterpart [1]. This class-level inference is based on matched molecular pair analysis of tetrazolone-containing compounds versus their carboxylic acid counterparts [2]. The target compound incorporates this bioisosteric tetrazolone framework, and by extension, is expected to exhibit reduced lipophilicity relative to a hypothetical carboxylic acid-containing analog. No head-to-head comparative data for this specific compound exists in the public domain.

Bioisostere Drug Design Physicochemical Properties

Synthetic Utility: Documented Reaction Yield in Piperidine Derivative Synthesis

The compound's utility as an alkylating building block is demonstrated in a patent procedure where it is reacted with N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide under basic conditions to form an N-alkylated piperidine product . The target compound (1.8 parts) was refluxed with the piperidine derivative (3.45 parts) in the presence of sodium carbonate and potassium iodide in 4-methyl-2-pentanone, yielding 1.5 parts (33.3%) of the desired hydrochloride salt after purification . While this represents a single data point without comparator compounds tested under identical conditions, it provides a documented yield for a specific synthetic transformation involving this precise chloroethyl tetrazolone.

Organic Synthesis Alkylation Reaction Yield

Physicochemical Property Comparison: Boiling Point and Density vs. Simple Tetrazoles

The boiling point of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one has been reported as 82 °C at 1 Torr (reduced pressure) [1], with an alternative source reporting 206.6 °C at 760 mmHg [2]. The predicted density is 1.45 g/cm³ [3]. As a cross-study comparable reference, unsubstituted tetrazole (1H-tetrazole) has a melting point of 155-158 °C (decomposes) rather than a boiling point, and a density of approximately 1.5 g/cm³ [4]. The chloroethyl tetrazolone is a liquid at ambient pressure (bp 206.6 °C) whereas unsubstituted tetrazole is a solid that decomposes upon heating, indicating fundamentally different physical state and thermal behavior.

Physicochemical Properties Boiling Point Density

Antitumor Potential: Historical Reference to Leukemia Models (No Comparative Quantitation)

A 1984 study by Stevens et al. reported that certain derivatives of 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one exhibited curative effects against L-1210 and P388 murine leukemia models, potentially acting as prodrug modifications of acyclic triazenes . This information is cited by vendor sources without primary data access. The reference lacks quantifiable activity metrics (e.g., IC50, %ILS, or T/C values) for the parent compound and does not include comparator compounds tested under identical conditions. The data pertains to derivatives rather than the parent compound itself.

Antitumor Leukemia Historical Data

Appropriate Research Application Scenarios for 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2)


Scaffold for Bioisosteric Replacement in Early-Stage Medicinal Chemistry

This compound serves as a suitable starting scaffold for medicinal chemistry campaigns exploring tetrazolone-based carboxylic acid bioisosteres. The tetrazolone core has been demonstrated in matched molecular pair analyses to reduce clog P relative to the parent carboxylic acid while maintaining similar microsomal stability and plasma protein binding [1]. Researchers seeking to modulate the lipophilicity of lead compounds without introducing carboxylic acid functionality may evaluate this scaffold as a replacement strategy. The chloroethyl handle provides a site for further functionalization through nucleophilic substitution.

Chloroethyl Alkylating Building Block in Organic Synthesis

The compound functions as a chloroethyl-containing alkylating reagent for the N-alkylation of amine-containing substrates. A documented patent procedure demonstrates its use in the synthesis of N-substituted piperidine derivatives, yielding the desired product in 33.3% isolated yield after reflux with the amine substrate under basic conditions . This application scenario is appropriate for researchers requiring a tetrazolone-bearing chloroethyl electrophile for constructing more complex molecular architectures.

Physicochemical Property Reference for Tetrazolone-Containing Compound Libraries

With a predicted logP of 1.2 [2], density of 1.45 g/cm³ [2], and boiling point of 206.6 °C at 760 mmHg [3], this compound provides a benchmark physicochemical profile for tetrazolone-containing small molecules. Researchers constructing compound libraries or performing structure-property relationship analyses may use these measured and predicted parameters as reference values when designing novel tetrazolone analogs. The liquid physical state at ambient pressure distinguishes this substituted tetrazolone from unsubstituted tetrazole, which is a solid that decomposes upon heating.

Custom Synthesis and Scale-Up Reference Standard

Multiple vendors offer this compound with reported purity specifications ranging from 95% to 98% (HPLC) [4], with production scale available up to kilograms [4]. The availability of analytical documentation including NMR, HPLC, and MS data from reputable suppliers supports its use as a reference standard in analytical method development or as a starting material for scale-up synthesis programs. Procurement decisions should be based on the vendor's purity certification and analytical documentation rather than unverified biological performance claims.

Technical Documentation Hub

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